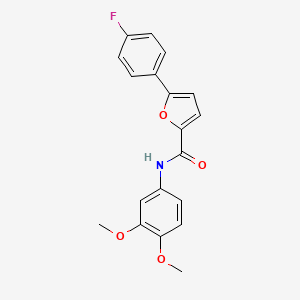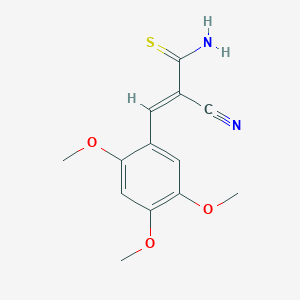
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide, also known as ST-193, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is not fully understood. However, it has been suggested that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide exerts its anti-cancer effects by inhibiting the activity of the protein kinase B (AKT) pathway. This pathway is known to play a crucial role in cell survival, growth, and proliferation. By inhibiting the AKT pathway, 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has been found to have minimal toxicity in normal cells and tissues. In a study conducted by Zhang et al. (2016), 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide was found to have no significant cytotoxicity in normal lung cells. This suggests that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide may have a favorable safety profile for use in medical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is its high purity and yield obtained through the synthesis method. This allows for consistent and reproducible results in lab experiments. However, a limitation of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
Future research on 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide could focus on its potential applications in combination therapy with other anti-cancer agents. Additionally, further studies could investigate the molecular mechanisms underlying the anti-cancer effects of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide. Another direction for research could be exploring the potential applications of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide in other disease areas, such as neurodegenerative diseases or autoimmune disorders.
Conclusion
In conclusion, 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide is a chemical compound that has shown potential applications in medical research, particularly in cancer research and therapy. Its synthesis method has been successfully used to obtain high purity and yield, and it has minimal toxicity in normal cells and tissues. Further research is needed to fully understand its mechanism of action and explore its potential applications in other disease areas.
Métodos De Síntesis
The synthesis of 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide involves the reaction of 2,4,5-trimethoxybenzaldehyde and thiourea with malononitrile in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide in its pure form. This method has been successfully used by several researchers to obtain 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide with high purity and yield.
Aplicaciones Científicas De Investigación
2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has been found to exhibit anti-cancer properties in various cancer cell lines. In a study conducted by Li et al. (2015), 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. (2016) demonstrated that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide inhibited the growth of lung cancer cells by inducing autophagy and apoptosis. These findings suggest that 2-cyano-3-(2,4,5-trimethoxyphenyl)-2-propenethioamide has potential applications in cancer research and therapy.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-16-10-6-12(18-3)11(17-2)5-8(10)4-9(7-14)13(15)19/h4-6H,1-3H3,(H2,15,19)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVGBOLFDPXJAS-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C(=S)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
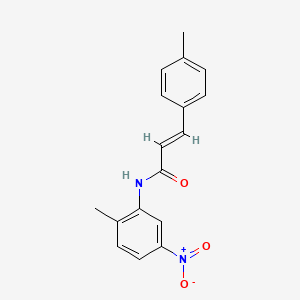
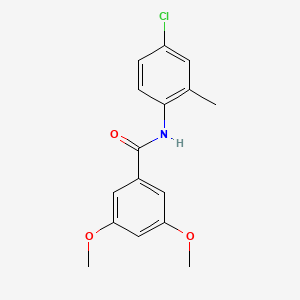
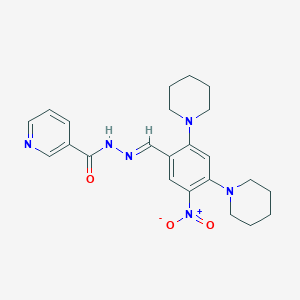
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)


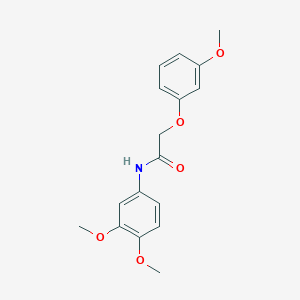
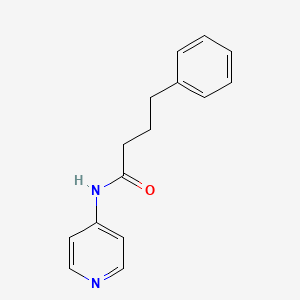


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)
